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2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine - 75492-03-4

2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine

Catalog Number: EVT-13902033
CAS Number: 75492-03-4
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine is an organic compound classified as a substituted pyrazine, which is a type of heterocyclic aromatic compound. The molecular formula for this compound is C11_{11}H18_{18}N2_2, with a molecular weight of approximately 178.27 g/mol. Pyrazines are characterized by their distinct flavor and aroma profiles, making them significant in the food and fragrance industries. This specific compound is known for its earthy and nutty scent, which contributes to the aroma of various foods and beverages.

Synthesis Analysis

Methods

The synthesis of 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine can be achieved through several methods, including:

  1. Cyclization Reactions: This involves the cyclization of appropriate precursors such as 2-amino malonamide with various aldehydes or ketones under acidic or basic conditions.
  2. Alkylation Reactions: Utilizing alkyl halides to introduce the 3-methylbutan-2-yl group onto the pyrazine ring.

Technical Details

One notable synthetic route includes the reaction of methylglyoxal with 2-amino malonamide in an alkaline medium to yield intermediate compounds that can be further processed to form the desired pyrazine derivative. The reaction typically requires careful control of temperature and pH to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Reactions

The reactivity of 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine includes:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazine ring can participate in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution due to the electron-rich nature of the methyl groups.

Technical Details

In synthetic applications, this compound can be modified to create various derivatives by reacting it with different electrophiles or nucleophiles under controlled conditions .

Mechanism of Action

Process

The mechanism by which 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine exerts its effects—particularly in flavoring applications—relies on its ability to interact with olfactory receptors in the human nose. The unique structure allows it to bind selectively to specific receptors that perceive earthy and nutty aromas.

Data

Studies have shown that compounds similar to this pyrazine derivative are often evaluated for their sensory properties using gas chromatography coupled with olfactometry to determine their threshold levels in various food matrices .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid.
  • Boiling Point: Approximately 200 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to analyze this compound's purity and structural integrity .

Applications

Scientific Uses

The primary applications of 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine include:

  1. Flavoring Agent: Widely used in the food industry for its desirable flavor profile.
  2. Fragrance Component: Incorporated into perfumes and scented products for its aromatic qualities.
  3. Research Applications: Used in studies related to olfactory perception and sensory analysis.

This compound exemplifies the intersection of chemistry and sensory science, highlighting its importance in both industrial applications and fundamental research.

Biosynthesis and Natural Occurrence of Alkyl-Substituted Pyrazines

Maillard Reaction Pathways in Pyrazine Formation

The Maillard reaction between reducing sugars and amino compounds under thermal processing conditions serves as the primary chemical route for alkylpyrazine generation. Peptides, rather than free amino acids, significantly enhance the structural diversity of pyrazines through their capacity to generate complex amine precursors [2].

  • Peptide-Specific Pathways: Dipeptides containing lysine, arginine, or histidine demonstrate superior pyrazine yields compared to free amino acid controls. Systems with lysine positioned at the C-terminus (e.g., Arg-Lys) generate higher total pyrazine concentrations than those with N-terminal lysine (e.g., Lys-His) [2]. This sequence dependence influences the formation of branched-chain alkylpyrazines like 2,3-dimethyl-5-(3-methylbutan-2-yl)pyrazine by directing the formation of specific α-aminocarbonyl intermediates.
  • Branched-Chain Incorporation: The 3-methylbutan-2-yl moiety in this pyrazine likely originates from leucine-derived Strecker aldehydes (isovaleraldehyde) or their derivatives. These aldehydes condense with aminoketones (e.g., aminopropanone) formed from dipeptide degradation, enabling the assembly of the branched C5 alkyl chain at the pyrazine ring’s 5-position [2] [6].
  • Thermal Modulation: Optimal formation occurs at 140–160°C, with alkaline conditions (pH 8.0) favoring deprotonation steps essential for ring cyclization and dehydration. The branched alkyl chain’s steric bulk may slightly reduce yield compared to linear analogs but enhances aroma persistence due to lower volatility [2] [6].

Table 1: Pyrazine Formation from Lysine-Containing Dipeptide Maillard Models (140°C, pH 8.0)

Precursor SystemTotal Pyrazines (µg/g)Key Pyrazines FormedStructural Relevance
Arg-Lys + Glucose285.6 ± 12.32,5-Dimethylpyrazine; 2,3,5-TrimethylpyrazineHigh alkyl diversity enables branched variants
Lys-His + Glucose198.4 ± 9.82,6-Dimethylpyrazine; 2-Ethyl-5-methylpyrazineDemonstrates C2/C5 substitution pattern
Free Lys + Arg + Glucose102.7 ± 5.12,5-DimethylpyrazineLower complexity highlights peptide superiority

Microbial Biosynthesis in Fermentative Systems

Microbial metabolism offers a physiological route to pyrazines, with Bacillus species serving as primary producers in protein-rich substrates. This pathway operates under milder conditions than chemical Maillard synthesis and yields enantiomerically pure intermediates [6] [7].

  • Enzymatic Mechanisms: The condensation of aminoacetone (from L-threonine via threonine dehydrogenase (TDH)) and branched α-keto acids provides a plausible route to the target pyrazine. TDH converts L-threonine to 2-amino-3-ketobutyrate, which undergoes decarboxylation to aminoacetone. Subsequent reaction with 3-methyl-2-oxopentanoate (derived from leucine transamination) forms the unsymmetrically substituted dihydropyrazine intermediate, which oxidizes aromatically to yield 2,3-dimethyl-5-(3-methylbutan-2-yl)pyrazine [7] [6].
  • Fermentation Dynamics: In Bacillus subtilis and Bacillus cereus strains isolated from fermented soy products or Chinese Baijiu, pyrazine synthesis peaks during the stationary phase (144 hours post-inoculation). L-Threonine supplementation (≥50 mM) elevates yields by 40–60%, confirming its role as a precursor. The branched-chain alkyl group’s incorporation efficiency depends on microbial branched-chain amino acid aminotransferase activity [6] [7].
  • Biotechnological Synthesis: Pseudomonas putida KT2440 engineered with non-heme diiron monooxygenases can functionalize preformed alkylpyrazines. While not directly reported for our target compound, this demonstrates microbial capability for pyrazine diversification, including side-chain oxidation or hydroxylation of alkyl groups [4].

Table 2: Microbial Production of Structurally Relevant Pyrazines

MicroorganismSubstrateMajor Pyrazines DetectedYield (mg/L)
Bacillus subtilis XJB-104Wheat Medium + L-Threonine2,3,5,6-Tetramethylpyrazine; 2,5-Dimethylpyrazine12.7 (TTMP)
Bacillus cereus (Soy sauce isolate)Soybean-Wheat Mash2,5-Dimethylpyrazine; 2,3,5-Trimethylpyrazine18.9 (TMP)
Corynebacterium glutamicumGlucose + Sodium Acetate2,5-Dimethylpyrazine; 2-Ethyl-3,5-dimethylpyrazine8.3 (EDMP)

Ecological Sources of Branched-Chain Alkylpyrazines

Branched-chain alkylpyrazines occur naturally across ecological systems, functioning as semiochemicals or plant secondary metabolites. Their structural complexity often correlates with specific biological roles [6] [9].

  • Insect Semiochemicals: Ant genera (Atta, Tetramorium) utilize 3-ethyl-2,5-dimethylpyrazine and 2,5-dimethyl-3-(2-methylbutyl)pyrazine as trail pheromones [9] [10]. The 3-methylbutan-2-yl group in our target compound mirrors the branched topology of these behavior-modifying signals, suggesting potential roles in ant or beetle chemical communication. Structural analogs exhibit activity thresholds below 10 pg/cm on ant antennae, indicating high receptor sensitivity to branched alkyl motifs [9].
  • Plant Defense Metabolites: In Pisum sativum (pea plants), alkylpyrazines like 2,3-diethyl-5-methylpyrazine deter herbivores at concentrations ≥0.1 ppm. The lipophilicity imparted by branched chains (e.g., 3-methylbutan-2-yl) enhances diffusion across cuticular barriers and persistence on vegetative tissues [6].
  • Fermented Food Aromas: Although not yet quantified in food matrices, the compound’s structural kinship to 2,3-diethyl-5-methylpyrazine (hazelnut pyrazine) and 3-ethyl-2,5-dimethylpyrazine suggests its presence in roasted or fermented products like coffee, cocoa, or soy-sauce-aroma-type Baijiu. These compounds contribute earthy, nutty nuances at concentrations as low as 0.1–5 ppb [6] [9].

Table 3: Ecological Occurrence of Structurally Similar Alkylpyrazines

SourceIdentified PyrazineFunctionConcentration
Atta sexdens (Leaf-cutter ant)3-Ethyl-2,5-dimethylpyrazineTrail pheromone0.5–2 ng/gland
Soy-sauce-aroma-type Baijiu2,3,5-Trimethylpyrazine; 2,6-DimethylpyrazineKey aroma compound (roasted)50–400 µg/L
Pisum sativum (Pea plant)2,5-Dimethyl-3-ethylpyrazineHerbivore deterrent0.05–1.2 ppm (leaves)

Concluding Remarks

While 2,3-dimethyl-5-(3-methylbutan-2-yl)pyrazine remains less characterized than common alkylpyrazines, its formation follows established biosynthetic principles. The branched 3-methylbutan-2-yl substituent necessitates leucine-derived precursors in Maillard or microbial pathways, while its ecological distribution likely parallels structurally related semiochemicals in insects or plants. Future research should focus on its quantification in fermented matrices and validation of its sensory impact.

Properties

CAS Number

75492-03-4

Product Name

2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine

IUPAC Name

2,3-dimethyl-5-(3-methylbutan-2-yl)pyrazine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-7(2)8(3)11-6-12-9(4)10(5)13-11/h6-8H,1-5H3

InChI Key

XHWQDKPTAKGXNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1C)C(C)C(C)C

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